Ascorbyl octanoate
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Overview
Description
Ascorbyl octanoate is an ester of ascorbic acid (vitamin C) and octanoic acid (caprylic acid). This compound is known for its antioxidant properties and is used in various applications, including cosmetics, pharmaceuticals, and food industries. This compound is more stable than ascorbic acid, making it a preferred choice in formulations where stability is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of ascorbic acid with octanoic acid in the presence of a catalyst, such as sulfuric acid or an immobilized lipase like Novozym 435 . The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 60°C, and can be carried out in organic solvents like acetone or 2-methyl-2-butanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs enzymatic catalysis due to its specificity and mild reaction conditions. Immobilized lipases are frequently used to catalyze the esterification process, ensuring high yields and purity . The reaction mixture is usually subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ascorbyl octanoate undergoes various chemical reactions, including:
Oxidation: As an antioxidant, it can be oxidized by reactive oxygen species.
Hydrolysis: It can be hydrolyzed back to ascorbic acid and octanoic acid in the presence of water and enzymes like esterases.
Esterification and Transesterification: It can participate in further esterification or transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide.
Hydrolysis: Water and esterases under physiological conditions.
Esterification: Fatty acids or alcohols in the presence of catalysts like sulfuric acid or lipases.
Major Products
Oxidation: Dehydroascorbic acid and other oxidized derivatives.
Hydrolysis: Ascorbic acid and octanoic acid.
Esterification: Various ascorbyl esters depending on the reacting fatty acid or alcohol.
Scientific Research Applications
Ascorbyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable antioxidant in various chemical formulations.
Biology: Studied for its role in protecting cells from oxidative stress.
Mechanism of Action
Ascorbyl octanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells and tissues . The compound also interacts with intracellular antioxidant systems, such as glutathione and superoxide dismutase, enhancing the overall antioxidant capacity of cells . Additionally, it can modulate signaling pathways like NFκB and Nrf2, which are involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ascorbyl palmitate: Another ester of ascorbic acid, but with palmitic acid.
Ascorbyl stearate: An ester of ascorbic acid and stearic acid, commonly used as a food additive.
Ascorbyl laurate: An ester of ascorbic acid and lauric acid, used in similar applications.
Uniqueness
Ascorbyl octanoate is unique due to its balance of hydrophilic and lipophilic properties, making it more versatile in various formulations compared to other ascorbyl esters. Its moderate chain length provides an optimal balance between solubility and stability, enhancing its effectiveness as an antioxidant in both aqueous and lipid environments .
Properties
Molecular Formula |
C14H22O7 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octanoate |
InChI |
InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3 |
InChI Key |
RHMYJAOMXLDBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
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